molecular formula C15H18N2O3 B5551204 3-(3-methoxyphenyl)-5-(1-pyrrolidinylcarbonyl)-4,5-dihydroisoxazole

3-(3-methoxyphenyl)-5-(1-pyrrolidinylcarbonyl)-4,5-dihydroisoxazole

Cat. No.: B5551204
M. Wt: 274.31 g/mol
InChI Key: LYTNEVIVNJQALR-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-5-(1-pyrrolidinylcarbonyl)-4,5-dihydroisoxazole is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.13174244 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of isoxazole derivatives, including those with methoxyphenyl groups, has been widely explored due to their significance in pharmaceutical chemistry. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones showcases the versatility of isoxazole derivatives in forming compounds with potential biological activity (J. Khalafy, D. Setamdideh, K. A. Dilmaghani, 2002). Such methods often involve the rearrangement of isoxazole precursors to yield compounds with diverse biological activities.

Biological and Pharmacological Potential

  • Research into the biological applications of isoxazole derivatives has demonstrated their potential in drug discovery. For example, the study on the synthesis, characterization, and cytotoxicity of some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives reveals the potential of methoxyphenyl-amino isoxazole derivatives in exhibiting cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Advanced Materials and Chemical Intermediate Applications

  • The role of methoxyphenyl derivatives in the synthesis of advanced materials and as intermediates in chemical synthesis has also been highlighted. Studies such as the synthesis of 4-(P Methoxyphenyl)-7-Methoxy-1-Hydroxy-3-Naphthalenecarboxylic Acid underpin the utility of these compounds in creating pharmaceutical intermediates with high purity and yield (Yu Ma, 2000).

Methodological Innovations in Organic Synthesis

  • Methodological advances in the synthesis of heterocycles have been exemplified by the use of methoxyphenyl-substituted isoxazoles. The paper on the synthesis of 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one demonstrates the application of these compounds in regiospecific synthesis of heterocycles, highlighting the role of methoxyphenyl derivatives in organic synthesis (P. K. Mahata, U. S. Kumar, V. Sriram, H. Ila, H. Junjappa, 2003).

Properties

IUPAC Name

[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-12-6-4-5-11(9-12)13-10-14(20-16-13)15(18)17-7-2-3-8-17/h4-6,9,14H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNEVIVNJQALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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